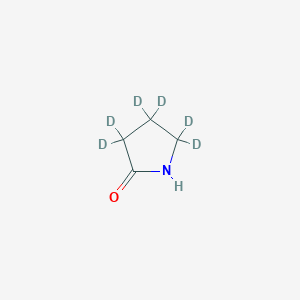

2-Pyrrolidinone-3,3,4,4,5,5-D6

Description

The Significance of Deuterium (B1214612) Labeling in Chemical and Biochemical Research

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful tool in scientific investigation. youtube.comsimsonpharma.com This isotopic substitution, while maintaining the fundamental chemical structure of a molecule, imparts a greater atomic mass. youtube.com This seemingly subtle change has profound implications for research, enabling scientists to trace molecular pathways, elucidate reaction mechanisms, and enhance the properties of certain molecules. simsonpharma.comthalesnano.com

In medicinal chemistry, deuterium labeling can influence a drug's metabolic fate, potentially leading to improved stability and pharmacokinetic profiles. youtube.comsymeres.com For analytical purposes, deuterated compounds serve as invaluable internal standards in mass spectrometry, improving the accuracy of quantitative analyses. thalesnano.com Furthermore, the unique nuclear properties of deuterium make it a crucial contrast agent in Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural determination of molecules. thalesnano.comclearsynth.com The kinetic isotope effect, where the heavier deuterium atom can slow down reaction rates, is another key aspect exploited to probe the mechanisms of chemical reactions. symeres.comd-nb.info

Overview of the 2-Pyrrolidinone (B116388) Core Structure and its Research Relevance

The 2-pyrrolidinone ring, a five-membered lactam, is a significant heterocyclic scaffold found in numerous biologically active compounds and natural products. ebi.ac.ukfrontiersin.orgnih.gov It is the simplest gamma-lactam and is a colorless liquid or solid depending on the temperature, miscible with water and many organic solvents. ebi.ac.ukwikipedia.org This core structure is a fundamental building block in medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticonvulsant properties. frontiersin.orgwisdomlib.org

The versatility of the 2-pyrrolidinone skeleton allows for the synthesis of diverse derivatives with potential therapeutic applications. wisdomlib.orgacs.org Its presence in both natural and synthetic compounds underscores its importance as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. frontiersin.org Researchers continue to explore the synthesis of novel 2-pyrrolidinone derivatives to develop new therapeutic agents. frontiersin.orgwisdomlib.org

Rationale for Site-Specific Deuteration at the 3,3,4,4,5,5 Positions

The specific placement of deuterium atoms at the 3,3,4,4,5,5 positions of the 2-pyrrolidinone ring is a deliberate strategy to harness the benefits of isotopic labeling for particular research applications. One primary reason for such extensive deuteration is to block sites of metabolic activity. In drug metabolism studies, the carbon-hydrogen bonds are often susceptible to enzymatic cleavage. By replacing these hydrogens with the stronger carbon-deuterium bonds, researchers can slow down or prevent metabolism at these specific sites, thereby altering the pharmacokinetic properties of the molecule. symeres.com

Another significant advantage of this specific deuteration pattern lies in simplifying NMR spectra. simsonpharma.com The protons attached to the 3, 4, and 5 carbons of the pyrrolidinone ring would normally produce complex signals in an NMR spectrum. By replacing these protons with deuterium, which is typically not observed in standard proton NMR, the spectrum becomes significantly less crowded. This spectral simplification allows for a clearer interpretation of the signals from the remaining protons in the molecule, aiding in detailed structural analysis and conformational studies. nih.gov

Scope of Academic Inquiry for 2-Pyrrolidinone-3,3,4,4,5,5-D6

The academic inquiry into this compound primarily revolves around its use as a research tool. A major application is its use as an internal standard for quantitative analysis by mass spectrometry. The mass difference between the deuterated and non-deuterated versions allows for precise quantification of the non-deuterated 2-pyrrolidinone or its derivatives in complex biological matrices.

Furthermore, this deuterated analog is instrumental in mechanistic studies of reactions involving the 2-pyrrolidinone scaffold. By comparing the reaction rates and products of the deuterated and non-deuterated compounds, researchers can gain insights into the reaction mechanisms, particularly whether the C-H bonds at the 3, 4, or 5 positions are involved in the rate-determining step. thalesnano.com It also serves as a valuable building block for the synthesis of more complex deuterated molecules, enabling the exploration of their metabolic pathways and biological activities. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of 2-Pyrrolidinone

| Property | Value |

| Molecular Formula | C4H7NO |

| Molecular Weight | 85.10 g/mol |

| Boiling Point | 245 °C |

| Melting Point | 25 °C |

| Density | 1.116 g/cm³ at 25 °C |

| Solubility | Miscible with water, alcohol, ether, benzene, chloroform |

Source: wikipedia.orgnih.gov

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C4HD6NO |

| Molecular Weight | 91.14 g/mol |

| CAS Number | 70607-84-0 |

| Appearance | White Solid Or Colorless Liquid |

Source: cymitquimica.coma-2-s.com

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5-hexadeuteriopyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)/i1D2,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJBEVLQSNELDL-NMFSSPJFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(C1([2H])[2H])([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a cornerstone of chemical analysis, and the use of deuterated compounds like 2-Pyrrolidinone-3,3,4,4,5,5-D6 significantly enhances its capabilities. Deuterated solvents are fundamental to NMR spectroscopy, as they allow for the analysis of solutes without overwhelming signals from the solvent itself. myuchem.com

Proton (1H) NMR for Confirmation of Deuterium (B1214612) Incorporation and Purity

Proton (1H) NMR spectroscopy serves as a primary method for verifying the successful incorporation of deuterium into a molecule and assessing the isotopic purity of the sample. In a standard 1H NMR spectrum of non-deuterated 2-pyrrolidinone (B116388), specific signals correspond to the protons at each position of the pyrrolidinone ring. chemicalbook.comnih.gov For this compound, the absence or significant reduction of proton signals corresponding to the 3, 4, and 5 positions confirms a high degree of deuteration. magritek.com The extent of deuteration can be quantified by comparing the integration of the remaining proton signals to a known internal standard. nih.gov For instance, the disappearance of signals that would typically appear for the CH2 groups in the parent compound indicates successful deuterium substitution.

The chemical shifts observed in the 1H NMR spectrum of the deuterated compound are very similar to those in the non-deuterated analogue, with only minor differences of up to 0.06 ppm being typical. nih.gov However, the presence of any residual protons in a highly deuterated compound can be challenging to identify due to their weak signals.

Table 1: Representative 1H NMR Data for 2-Pyrrolidinone

| Position | Chemical Shift (ppm) | Multiplicity |

| H-2 | 3.40 | Triplet |

| H-3 | 2.12 | Quintet |

| H-4 | 2.29 | Triplet |

| N-H | 7.71 | Singlet |

Note: This table is based on typical values for non-deuterated 2-pyrrolidinone in CDCl3 and serves as a reference for identifying the absence of signals in the deuterated analogue. chemicalbook.comchemicalbook.com

Deuterium (2H) NMR for Direct Observation of Deuterium Labels

Deuterium (2H) NMR spectroscopy provides a direct method for observing the deuterium nuclei within a molecule. wikipedia.org This technique is particularly useful for confirming the presence and location of deuterium labels in compounds like this compound. magritek.com While 2H NMR has a chemical shift range similar to 1H NMR, it generally exhibits poorer resolution. magritek.comwikipedia.org A strong peak in the 2H NMR spectrum corresponding to the chemical shift of the deuterated positions, coupled with the absence of a corresponding peak in the 1H NMR spectrum, provides definitive evidence of successful deuteration. wikipedia.org Due to the low natural abundance of deuterium (0.016%), samples typically need to be enriched to obtain a sufficiently strong signal. wikipedia.org

2H NMR is a powerful tool for studying the distribution of deuterium within a molecule and for measuring nuclear relaxation times (T1 and T2). The quadrupolar moment of deuterium leads to relatively short T1 and T2 relaxation times. nih.gov These relaxation times are sensitive to molecular motion and can provide insights into the dynamics of the molecule in solution. Changes in molecular motions have pronounced effects on the spectral line shape in 2H NMR. wikipedia.org For instance, studies on deuterated compounds in vivo have shown T1 relaxation times for water to be around 350 ms (B15284909), while smaller molecules like glucose and glutamate (B1630785) have faster relaxing T1s of approximately 50–60 ms and 150–200 ms, respectively. nih.gov This sensitivity of relaxation times to the molecular environment allows for detailed studies of molecular dynamics.

Hydrogen-deuterium exchange (H/D exchange) studies monitored by NMR or mass spectrometry are widely used to investigate protein conformation, dynamics, and interactions. upenn.edunih.gov When a molecule like a protein is placed in a deuterated solvent, its amide hydrogens gradually exchange with deuterium from the solvent. upenn.edu The rate of this exchange provides information about the local environment of the amide protons, with those in more rigid or hydrogen-bonded structures exchanging more slowly. upenn.edu While direct studies involving this compound in ligand exchange are not prominently documented, the principles of using deuterated molecules to probe such interactions are well-established. The stable deuterium labels on the pyrrolidinone ring would allow it to be used as a tracer in studies of its binding to receptors or enzymes, where changes in its NMR spectrum upon binding could reveal details of the interaction.

Carbon-13 (13C) NMR for Structural Elucidation and Tautomerism Investigations

Carbon-13 (13C) NMR spectroscopy is an invaluable tool for determining the carbon framework of a molecule. udel.edu For this compound, the 13C NMR spectrum provides crucial information for structural confirmation. The carbon atoms directly bonded to deuterium will exhibit characteristic coupling patterns. A carbon bonded to one deuterium (CD) will appear as a 1:1:1 triplet, a CD2 group as a 1:2:3:2:1 quintet, and a CD3 group as a 1:3:6:7:6:3:1 septet. blogspot.com The observation of these multiplets for the C3, C4, and C5 carbons would confirm the deuteration at these positions.

Furthermore, 13C NMR is a sensitive technique for investigating tautomerism, which is the migration of a proton between two structures. jst-ud.vn In some heterocyclic systems, this dynamic equilibrium can lead to the broadening of 13C NMR signals if the exchange occurs on a timescale comparable to the NMR measurement. jst-ud.vnnih.gov For example, studies on substituted 3-pyrrolin-2-ones in DMSO have shown peak broadening in the 13C NMR spectra due to tautomerism. nih.gov While 2-pyrrolidinone itself does not exhibit prominent tautomerism, the use of its deuterated analogue in complex systems could help in distinguishing between different tautomeric forms of other molecules by observing changes in the 13C chemical shifts. researchgate.net

Table 2: Predicted 13C NMR Chemical Shifts for 2-Pyrrolidinone

| Carbon Position | Chemical Shift (ppm) |

| C2 (C=O) | ~175 |

| C5 | ~45 |

| C3 | ~30 |

| C4 | ~18 |

Note: These are approximate chemical shifts for the non-deuterated compound. In the deuterated analogue, C3, C4, and C5 would show characteristic splitting due to C-D coupling. chemicalbook.comspectrabase.com

Applications of Deuterated Solvents in NMR Spectroscopy

Deuterated solvents are essential for most NMR experiments, particularly for 1H NMR, to avoid the large solvent signal from obscuring the signals of the analyte. tutorchase.com Common deuterated solvents include chloroform-d (B32938) (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and deuterium oxide (D2O). myuchem.com The primary reasons for their use are:

Avoiding Solvent Signal Interference : Since deuterium resonates at a different frequency from protons, the solvent signal does not appear in the 1H NMR spectrum. tutorchase.com

Stabilizing the Magnetic Field : Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability and the reproducibility of the spectra. myuchem.com

Providing a Reference : The known frequency of the deuterium signal allows for accurate calibration of the chemical shift scale.

While this compound is primarily an analyte, its non-deuterated counterpart, 2-pyrrolidinone, is a polar solvent. The principles governing the use of deuterated solvents are universally applicable and highlight the importance of isotopic labeling in modern NMR spectroscopy. alfa-chemistry.compubcompare.ai

Mass Spectrometry for Isotopic Purity and Quantification

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing essential information on isotopic purity, structure, and quantity. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are employed to ensure its quality as an analytical standard and its fitness for use in quantitative assays.

Gas Chromatography-Mass Spectrometry is a powerful method for the analysis of volatile and semi-volatile compounds like 2-pyrrolidinone. In the context of this compound, GC-MS is instrumental in determining its isotopic purity. The gas chromatograph separates the deuterated compound from any unlabeled 2-pyrrolidinone and other potential impurities.

Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion of unlabeled 2-pyrrolidinone appears at an m/z of 85.1, while the fully deuterated this compound exhibits a molecular ion at an m/z of 91.1. By comparing the relative intensities of these ion peaks, the isotopic enrichment of the labeled compound can be accurately calculated. This assessment is critical for its use as an internal standard, as high isotopic purity is necessary to prevent interference with the quantification of the native analyte. nih.gov While specific GC-MS studies on this particular deuterated compound are not extensively detailed, the principles are well-established through the analysis of related pyrrolidone derivatives. researchgate.netnih.gov

Table 1: Key Mass-to-Charge Ratios in GC-MS Analysis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |

| 2-Pyrrolidinone | C₄H₇NO | 85.10 | 85 |

| This compound | C₄HD₆NO | 91.14 | 91 |

Electrospray Ionization-High Resolution Mass Spectrometry, often coupled with liquid chromatography (LC), offers high sensitivity and specificity for the analysis of polar compounds. ESI is a soft ionization technique that typically produces protonated molecules, [M+H]⁺. For this compound, this corresponds to an ion at m/z 92.

High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, can measure m/z values with exceptional accuracy (typically to four or more decimal places). This capability allows for the unambiguous confirmation of the elemental composition of the ion, verifying the incorporation of the six deuterium atoms.

Furthermore, when used in tandem mass spectrometry (MS/MS) mode, ESI-HRMS provides structural confirmation and enables highly selective quantification through methods like multiple reaction monitoring (MRM). nih.govmdpi.com In a validated method for determining 2-pyrrolidinone residue in swine liver, 2-Pyrrolidinone-D6 was used as an internal standard. researchgate.net The specific MRM transitions monitored were m/z 86 → 69 for the unlabeled 2-pyrrolidinone and m/z 92 → 75 for the 2-Pyrrolidinone-D6 standard, demonstrating the precise quantification achievable with this technique. researchgate.netresearchgate.net

Infrared (FT-IR) Spectroscopy for Structural Validation

The key confirmation of successful deuteration comes from comparing the FT-IR spectrum of the labeled compound to that of its unlabeled counterpart. researchgate.net In unlabeled 2-pyrrolidinone, the characteristic C-H stretching vibrations of the methylene (B1212753) (CH₂) groups appear in the region of 2800–3000 cm⁻¹. researchgate.netchemicalbook.com Due to the greater mass of the deuterium atom, the corresponding C-D stretching vibrations in this compound are expected to shift to a significantly lower frequency, typically appearing in the 2000–2200 cm⁻¹ range. The presence of these C-D stretching bands and the corresponding reduction or absence of the C-H stretching bands provide definitive evidence of isotopic substitution. Other bands, such as the N-H stretch (around 3160-3200 cm⁻¹) and the C=O (amide) stretch (around 1670-1700 cm⁻¹), are expected to remain relatively unchanged, confirming that the core molecular structure is intact. researchgate.netresearchgate.net

Table 2: Comparison of Expected FT-IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | 2-Pyrrolidinone | This compound (Expected) |

| N-H Stretch | ~3164 | ~3164 |

| C-H Stretch | ~2880-2970 | Absent / Reduced |

| C-D Stretch | Absent | ~2000-2200 |

| C=O Stretch | ~1690 | ~1690 |

Application as Stable Isotope Labeled (SIL) Analytical Standards

Stable Isotope Labeled (SIL) compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays. eurisotop.com this compound serves as an ideal SIL standard for the quantification of its unlabeled analogue, 2-pyrrolidinone, due to its properties.

The primary role of a SIL internal standard is to correct for variability during sample analysis, thereby improving the accuracy, precision, and robustness of the quantitative method. nih.govthermofisher.com Because 2-Pyrrolidinone-D6 is chemically identical to the unlabeled analyte, it behaves similarly during sample preparation steps such as extraction, derivatization, and chromatography. However, it is easily distinguished by its mass in the mass spectrometer.

By adding a known amount of 2-Pyrrolidinone-D6 to a sample at the beginning of the workflow, it can compensate for:

Analyte Loss: It accounts for any loss of the target analyte during sample extraction and cleanup.

Matrix Effects: In complex biological or environmental samples, other co-eluting molecules can suppress or enhance the ionization of the target analyte in the mass spectrometer source. Since the SIL standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, leading to more accurate quantification. researchgate.net A study on the determination of 2-pyrrolidinone in swine liver specifically noted that the use of the D6-labeled internal standard resulted in the elimination of matrix effects and achieved full recovery. researchgate.netresearchgate.net

This approach, known as isotope dilution mass spectrometry (IDMS), is fundamental in developing validated analytical methods for regulatory and research purposes. thermofisher.com

Beyond its function as an internal standard within an assay, this compound is produced and used as a certified reference material (CRM) or analytical reference material in laboratory settings. lgcstandards.com Organizations such as LGC Standards provide this compound with a certificate of analysis detailing its identity, purity, and isotopic enrichment (e.g., 98 atom % D). lgcstandards.comcdnisotopes.com

As a reference material, it serves several critical functions:

Method Validation: It is used to validate the performance of analytical methods, ensuring they meet required standards for accuracy and precision.

Instrument Calibration: It can be used to prepare calibration standards for quantifying the unlabeled analyte.

Quality Control: Laboratories use reference materials in routine quality control checks to ensure their analytical systems are performing correctly over time.

Inter-laboratory Studies: Certified reference materials are essential for proficiency testing and ensuring that results from different laboratories are comparable and reliable. lgcstandards.com

The availability of 2-Pyrrolidinone-D6 as a well-characterized reference material underpins the generation of high-quality, reproducible data in fields such as food safety, environmental analysis, and pharmaceutical research. lgcstandards.comlumiprobe.comeurisotop.com

Mechanistic and Kinetic Investigations Utilizing 2 Pyrrolidinone 3,3,4,4,5,5 D6

Tracing Reaction Pathways and Solvent Participation

The use of deuterated molecules like 2-Pyrrolidinone-3,3,4,4,5,5-D6 is invaluable for tracing the fate of atoms and understanding the role of the solvent and other molecules in a reaction.

2-Pyrrolidinone (B116388) is a lactam known to form strong hydrogen bonds through its N-H (donor) and C=O (acceptor) groups, leading to self-association into dimers and longer chains. nih.gov The vibrational frequencies of these groups are highly sensitive to their hydrogen-bonding environment. By using this compound as a solvent or co-solvent, researchers can distinguish the vibrational signatures of the solute's C-H bonds from the solvent's C-D bonds using techniques like FT-IR spectroscopy.

This isotopic separation allows for a clearer picture of the solvation dynamics and hydrogen-bonding networks around a solute. nih.gov The study of small molecular clusters, known as microsolvation, helps to understand the stepwise hydration or solvation of molecules and the strength of hydrogen bonds. mdpi.com While the deuterium (B1214612) labels in this compound are on the carbon backbone, their presence can subtly influence the molecule's vibrational modes and interactions, providing a clean spectroscopic window to observe the N-H and C=O groups' interactions without interference from C-H stretching bands.

| Vibrational Band | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Amide Bands (C=O, N-H) | 1500 - 3600 | Related to hydrogen bonding of C=O and N-H groups. nih.gov |

| Backbone C-H Band | ~2800 - 3000 | Identified as highly localized axial and equatorial C-H stretch vibrations. nih.gov |

In certain reactions, hydrogen and deuterium atoms can exchange positions, a process known as H/D scrambling. nih.gov Monitoring the distribution of deuterium in reactants, intermediates, and products provides a detailed map of the reaction pathway, revealing reversible steps, hidden intermediates, or unexpected molecular rearrangements.

Using this compound, if a reaction mechanism involves the transient abstraction of a proton from the carbon backbone (e.g., via a strong base or radical intermediate), the position of the deuterium labels could potentially migrate. The analysis of products and intermediates by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy would reveal any such scrambling. The absence of scrambling would confirm that the C-H bonds at positions 3, 4, and 5 remain intact throughout the reaction, while its occurrence would point to specific bond activation steps. nih.gov Preventing unwanted gas-phase H/D scrambling during MS (B15284909)/MS analysis is crucial for the correct interpretation of solution-generated deuterium labels. nih.gov

Deuterated molecules are essential for elucidating the mechanisms of catalytic cycles. In organocatalysis, where small organic molecules catalyze reactions, intermediates often involve proton transfer or hydrogen bonding. Using this compound as a substrate or solvent could help determine if the C-H bonds of the lactam ring participate in the catalytic cycle, for example, through C-H activation or by forming non-classical hydrogen bonds.

In transition metal catalysis, reactions can proceed through various steps like oxidative addition, reductive elimination, and insertion. For example, the formation of 2-pyrrolidone from glutamic acid can be achieved using a ruthenium catalyst. researchgate.net If this compound were used as the starting material in a reverse or related reaction, a kinetic isotope effect would provide evidence for C-H bond cleavage being involved in a key step, such as oxidative addition to the metal center. This allows chemists to build a more complete picture of the catalytic cycle, identify rate-limiting steps, and design more efficient catalysts.

Isotopic Labeling in Metabolic Pathway Studies (Methodological Aspects)

The use of isotopically labeled compounds is a cornerstone of modern metabolic research, providing a powerful tool to trace the fate of molecules within complex biological systems. This compound, a deuterated isotopologue of 2-pyrrolidinone, serves as a valuable tracer in such investigations. The substitution of six hydrogen atoms with deuterium imparts a significant mass shift, allowing for its unambiguous detection and differentiation from its endogenous, unlabeled counterpart by mass spectrometry-based techniques. This distinction is fundamental to its application in non-invasively tracking compound transformations and elucidating the intricate steps of biochemical pathways.

The stability of the carbon-deuterium bonds in this compound ensures that the isotopic label is retained throughout metabolic processes, except in cases of specific enzymatic reactions that involve the cleavage of these bonds. This stability is crucial for accurately tracing the core molecular skeleton of 2-pyrrolidinone as it is metabolized.

Non-Invasive Tracking of Compound Transformations

The use of this compound enables researchers to follow the metabolic journey of 2-pyrrolidinone in a non-invasive manner. After administration to a biological system, such as a cell culture, animal model, or human subject, samples of biological fluids like blood, urine, or cerebrospinal fluid can be collected over time. Analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are then employed to detect and quantify the labeled parent compound and its metabolites.

The key advantage of this isotopic labeling approach is the ability to distinguish the exogenously administered compound from the endogenous pool. The mass spectrometer is set to specifically detect the mass-to-charge ratio (m/z) of this compound and its predicted deuterated metabolites. This allows for the creation of time-course profiles of the appearance and disappearance of these labeled species, providing critical pharmacokinetic data.

| Analytical Technique | Application in Tracking this compound | Data Generated |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of this compound and its polar metabolites from complex biological matrices. | Retention time, mass-to-charge ratio (m/z) of parent compound and metabolites, and their relative abundance over time. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or derivatized forms of this compound and its metabolites. | Fragmentation patterns that can help in structural elucidation of metabolites, in addition to retention time and m/z data. |

This non-invasive tracking provides insights into the absorption, distribution, metabolism, and excretion (ADME) of 2-pyrrolidinone without the need for radioactive labels, which require specialized handling and disposal procedures.

Elucidation of Specific Steps in Biochemical Pathways

Beyond simply tracking its presence, this compound is instrumental in elucidating the specific enzymatic reactions and transformations that constitute the metabolic pathway of 2-pyrrolidinone. By analyzing the mass spectra of the metabolites, researchers can determine where metabolic changes have occurred on the molecule.

For instance, if a hydroxylation event occurs at a position not bearing a deuterium label, the resulting metabolite will exhibit a mass increase corresponding to the addition of an oxygen atom, while retaining all six deuterium atoms. Conversely, if a metabolic reaction were to occur at one of the deuterated positions (3, 4, or 5), it could potentially lead to the loss of one or more deuterium atoms, providing precise information about the site of enzymatic attack.

The identification of a series of deuterated metabolites allows for the reconstruction of the metabolic sequence. By observing which labeled metabolites appear first and which are formed subsequently, the order of enzymatic steps can be inferred. This approach is critical for identifying the specific enzymes responsible for each transformation, such as cytochrome P450 oxidases or various hydrolases.

| Metabolic Transformation | Expected Mass Shift from this compound | Information Gained |

| Hydroxylation (at an unlabeled position) | +16 Da (addition of Oxygen) | Identification of an oxidative metabolic step. |

| Glucuronidation (at an unlabeled position) | +176 Da (addition of glucuronic acid) | Evidence of phase II conjugation. |

| Ring opening | Dependent on the specific cleavage | Elucidation of catabolic pathways. |

The detailed structural information obtained from the mass spectrometric analysis of deuterated metabolites is invaluable for building a comprehensive map of the biochemical pathways involving 2-pyrrolidinone. This knowledge is fundamental to understanding its physiological role and its interactions with other metabolic networks.

Computational and Theoretical Studies of 2 Pyrrolidinone 3,3,4,4,5,5 D6

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the equilibrium geometry and electronic characteristics of molecules. For 2-Pyrrolidinone-3,3,4,4,5,5-D6, these calculations reveal subtle but significant changes compared to its non-deuterated counterpart.

High-level ab initio and DFT calculations, often using basis sets like 6-31G(d) or 6-311+G(3df,2p), can be used to obtain the most stable molecular structures. researchgate.net The primary structural impact of deuteration is a slight shortening and strengthening of the C-D bonds compared to C-H bonds, a consequence of the lower zero-point vibrational energy of the heavier deuterium (B1214612) isotope.

Table 1: Calculated Properties of 2-Pyrrolidinone (B116388) and its Deuterated Analog This table presents hypothetical data based on established computational chemistry principles to illustrate the expected differences.

| Property | 2-Pyrrolidinone (Calculated) | This compound (Calculated) | Method/Basis Set |

|---|---|---|---|

| Dipole Moment (Debye) | ~3.9 D | ~3.88 D | B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -6.65 | -6.66 | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | -1.82 | -1.82 | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (eV) | 4.83 | 4.84 | B3LYP/6-311+G(d,p) |

| Average C-D Bond Length (Å) | N/A | ~1.090 | B3LYP/6-311+G(d,p) |

| Average C-H Bond Length (Å) | ~1.096 | N/A | B3LYP/6-311+G(d,p) |

Density Functional Theory (DFT) for Reaction Mechanism Analysis

DFT is a widely used computational tool for investigating reaction mechanisms, providing detailed insights into the energy landscapes of chemical transformations. mdpi.com For this compound, DFT is particularly useful for analyzing the mechanisms of its synthesis via hydrogen-deuterium exchange reactions.

The deuteration of 2-pyrrolidinone typically proceeds through a series of proton/deuteron transfer steps, often catalyzed by an acid or a base. nih.govwikipedia.org DFT calculations can map the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, transition states. chemguide.co.uk

An energy profile diagram illustrates the energy of the system as the reaction progresses. savemyexams.com The peak of this profile represents the transition state—a high-energy, transient species where bonds are partially broken and formed. libretexts.org For the deuteration at the C3, C4, and C5 positions of the pyrrolidinone ring, the mechanism likely involves the formation of an enolate or enol intermediate. DFT calculations can determine the activation energy (Ea) required to reach each transition state, which is the energy barrier that must be overcome for the reaction to proceed. savemyexams.com These calculations would show a higher activation energy for the cleavage of a C-D bond compared to a C-H bond, a phenomenon known as the kinetic isotope effect.

The incorporation of deuterium into a molecule can be governed by either thermodynamic or kinetic control.

Thermodynamic Control: The product distribution is determined by the relative stability (Gibbs free energy) of the products. The most stable product will be the major product if the reaction is allowed to reach equilibrium.

Kinetic Control: The product distribution is determined by the rates of the competing reaction pathways. The product that is formed fastest (via the lowest activation energy barrier) will be the major product.

In the context of deuterium incorporation, the primary kinetic isotope effect (KIE) is a dominant factor. wikipedia.org The KIE arises because the C-D bond has a lower zero-point energy than the C-H bond, making it stronger and requiring more energy to break. princeton.edu Consequently, reactions involving C-H bond cleavage are typically 6 to 10 times faster than those involving C-D bond cleavage. wikipedia.org

DFT calculations can quantify this effect by computing the activation energies for both C-H and C-D bond-breaking steps. This analysis demonstrates that the deuteration process is often under kinetic control. The initial exchange of hydrogen for deuterium is favored, but the reverse reaction (cleavage of the newly formed C-D bond) is kinetically disfavored due to its higher activation energy. This kinetic selectivity ensures a high level of deuterium incorporation. rutgers.edu

Table 2: Hypothetical Activation Energies for H/D Exchange Illustrative data to compare the kinetic barriers for C-H versus C-D bond cleavage in a hypothetical exchange step.

| Reaction Step | Activation Energy (Ea) (kJ/mol) | Relative Rate (kH/kD) | Controlling Factor |

|---|---|---|---|

| R-H + D+ → [Transition State] → R-D + H+ | Ea(H) | ~7 | Kinetic |

| R-D + H+ → [Transition State] → R-H + D+ | Ea(D) > Ea(H) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations focus on static structures and reaction pathways, MD simulations provide insight into the dynamic behavior of molecules, including their interactions with surrounding solvent molecules. nih.gov

For this compound, MD simulations can be implicitly used to understand solvation effects. A simulation box would be constructed containing one or more deuterated pyrrolidinone molecules surrounded by a large number of explicit solvent molecules (e.g., water). The simulation would then calculate the trajectories of all atoms over a period of nanoseconds or longer.

Analysis of these trajectories can reveal information about the structure of the solvation shell, the strength and lifetime of hydrogen bonds between the lactam's carbonyl group and solvent molecules, and the rotational and translational diffusion of the solute. While the differences in solvation between the deuterated and non-deuterated species are expected to be subtle, MD simulations offer a way to probe how the slight changes in bond polarity and vibrational frequencies caused by deuteration might influence the molecule's dynamic interactions with its environment.

Research on Derivatives and Analogs with Deuterium Labeling Relevant to 2 Pyrrolidinone 3,3,4,4,5,5 D6

Deuterated N-Alkyl Pyrrolidinones as Research Solvents and Reagents

Deuterated N-alkyl pyrrolidinones, such as N-Methyl-d3-2-pyrrolidinone-d6, are valuable in chemical research, serving as non-interfering solvents in analytical procedures and as reagents in isotopic labeling studies. The development of deuterated alkylating reagents, often derived from sulfonium (B1226848) salts, allows for the precise introduction of deuterated alkyl groups into various molecules, including complex drug skeletons. researchgate.netnih.govnih.govchemrxiv.org These reagents can be prepared using D₂O as an inexpensive and readily available deuterium (B1214612) source. nih.govnih.gov

Deuterated pyrrolidinones and related reagents are utilized in reactions to introduce deuterium into specific molecular positions. A key application is the α-deuteration of amides. nih.govresearchgate.net For instance, a method involving the activation of an amide to a keteniminium intermediate, followed by the addition of deuterated dimethyl sulfoxide (B87167) ([D6]DMSO), can achieve highly chemoselective α-deuteration. nih.gov This process demonstrates broad functional group tolerance and results in high levels of deuterium incorporation. nih.govresearchgate.net Such selective labeling is crucial for mechanistic studies and for enhancing the metabolic stability of pharmaceutical compounds at sites prone to enzymatic oxidation. nih.govnih.govdigitellinc.com

The development of deuterated alkylating agents, such as dₙ-alkyl sulfonium salts, provides a method to introduce deuterated alkyl groups (e.g., CD₃, CH₃CD₂) onto heteroatoms in various functional groups. nih.gov These reagents, prepared via H/D exchange reactions using D₂O, serve as electrophilic sources for deuterated alkyl groups in reactions with nucleophiles like amines and other heteroatom-containing compounds. nih.govchemrxiv.orgdigitellinc.com

| Method | Deuterium Source | Key Intermediate | Typical Application |

|---|---|---|---|

| Retro-ene Reaction | [D6]DMSO | Keteniminium | α-deuteration of amides nih.gov |

| H/D Exchange & Alkylation | D₂O | dₙ-alkyl sulfonium salt | N-alkylation with deuterated groups nih.govchemrxiv.org |

| Catalytic H/D Exchange | D₂O | N-metallated azomethine ylide | Asymmetric synthesis of α-deuterated pyrrolidines rsc.org |

Studies on Deuterated Pyrroline-2-one Derivatives

Pyrroline-2-one derivatives are important structural motifs found in many bioactive natural products and pharmacologically active compounds. jst-ud.vnnih.gov Research into their deuterated analogs focuses on developing synthetic routes to these labeled compounds and characterizing their structural properties.

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecular structures like polysubstituted pyrrolinones in a single step. nih.govrsc.org These reactions offer an atom-economical approach to creating molecular diversity. rsc.org The synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives has been achieved through three-component reactions involving aldehydes, amines, and derivatives of oxalacetate. nih.gov

While direct MCRs for deuterated pyrroline-2-ones are an emerging area, related methodologies have been established for other N-heterocycles. For example, a three-component reaction involving quinoxalin-2(1H)-ones, alkenes, and sodium borodeuteride (NaBD₄) has been reported for the synthesis of deuterated derivatives. mdpi.com Such strategies, which simultaneously form C-C and C-D bonds, could potentially be adapted for the synthesis of deuterated pyrroline-2-ones. mdpi.com The general approach often involves the acid-catalyzed condensation of an aldehyde and an amine to form an imine, which then reacts with an enol or enolate species in a subsequent cyclization step. nih.gov

The structural confirmation of newly synthesized pyrroline-2-one derivatives is typically accomplished using a combination of spectroscopic techniques. These include one-dimensional NMR (¹H and ¹³C NMR), two-dimensional NMR (HSQC, HMBC), and high-resolution mass spectrometry (HRMS). jst-ud.vn These methods allow for the unambiguous determination of the connectivity and stereochemistry of the polysubstituted ring system. jst-ud.vn

Tautomerism is a key consideration in heterocyclic systems like pyrroline-2-ones. mdpi.com Depending on the substitution pattern and solvent, these molecules can exist in equilibrium between different tautomeric forms (e.g., keto-enol or amide-imidol tautomers). Deuterium labeling can be a useful tool in studying these equilibria, as the different chemical shifts and coupling constants of deuterium versus hydrogen can be observed via NMR spectroscopy, providing insight into the relative stability and kinetics of tautomeric interconversion.

Deuterated pyrrolidines and pyrroline-2-ones serve as valuable building blocks for the synthesis of more complex, isotopically labeled molecules. nih.govenamine.net The incorporation of deuterium can enhance the pharmacokinetic properties of drug candidates by slowing down metabolic processes, particularly oxidation mediated by cytochrome P450 enzymes. clearsynth.comnih.govdigitellinc.com The strategic placement of deuterium can block metabolic "soft spots" without altering the fundamental biological activity of the parent molecule. nih.gov

The synthesis of enantioenriched α-deuterated pyrrolidine (B122466) derivatives has been achieved through strategies that combine H/D exchange with catalytic asymmetric 1,3-dipolar cycloaddition reactions. nih.govrsc.org These methods allow for the precise installation of a deuterium-containing stereogenic center, providing access to chiral deuterated building blocks that are crucial for the development of new deuterated drugs. nih.govrsc.org

| Derivative Type | Application | Rationale |

|---|---|---|

| Deuterated N-Alkyl Pyrrolidinones | Solvents in NMR/MS (B15284909) | Non-interfering signals, internal standards |

| α-Deuterated Pyrrolidines | Chiral Building Blocks | Construction of complex deuterated molecules nih.govrsc.org |

| Deuterated Pyrroline-2-ones | Pharmacokinetic Studies | Investigating metabolic stability (Kinetic Isotope Effect) clearsynth.comnih.gov |

| Deuterated Alkylating Reagents | Synthetic Reagents | Site-specific introduction of deuterated alkyl groups nih.govchemrxiv.org |

Bicyclic Pyrrolidinone Derivatives with Deuterium Labels

Research into deuterated bicyclic pyrrolidinone derivatives explores the synthesis of complex molecular architectures where a pyrrolidinone ring is fused with another ring structure, and deuterium atoms are selectively incorporated. These compounds are of interest in various fields of chemical and pharmaceutical research, leveraging the structural rigidity of the bicyclic system and the unique properties conferred by isotopic labeling. acs.org The development of synthetic pathways to these molecules is a significant challenge, often requiring multi-step procedures and careful control of stereochemistry.

The synthesis of bicyclic systems containing aza-heterocyclic cores, which are structurally related to pyrrolidinone, serves as a foundation for this research area. For instance, synthetic approaches have been developed for aza-nortropinone derivatives, which are stable bicyclic functionalized nitroxides. mdpi.com One such method involves the reaction of acetylacetone (B45752) with 2-hydroxyamino oximes, leading to derivatives of tetrahydroimidazo[1,2-b]isoxazoles. mdpi.com Under mild basic conditions, these intermediates can be recyclized to form 8-hydroxy-5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]oct-6-en-3-ones, which represent a class of aza-analogs of nortropinone. mdpi.com

Another general approach to bicyclic pyrrolidine derivatives involves starting from compounds like 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. This starting material can be reacted with various amines to create N-substituted isoindole derivatives. Subsequent reduction of these intermediates, for example using lithium aluminum hydride (LiAlH4), yields the desired bicyclic pyrrolidinone structures. researchgate.netbiomedres.usresearchgate.net

While specific examples of bicyclic pyrrolidinone derivatives with the exact 3,3,4,4,5,5-D6 labeling pattern are not extensively documented in dedicated studies, the principles of deuterium incorporation into heterocyclic systems are well-established and can be applied to these complex structures. General methods for deuterium labeling are crucial for creating isotopically modified analogs for mechanistic studies or as internal standards in mass spectrometry. acs.orgnih.gov

Common strategies for deuterium labeling that could be applied to bicyclic pyrrolidinone precursors or final products include:

Hydrogen Isotope Exchange: This is a widely used method for introducing deuterium at a late stage of a synthesis. It involves the direct exchange of hydrogen atoms for deuterium. acs.org Catalytic systems, such as Palladium on carbon (Pd/C) with aluminum powder in heavy water (D₂O), can facilitate chemo- and regioselective H-D exchange on various organic molecules, including synthetic building blocks. nih.govmdpi.com

Reduction using Deuterated Reagents: Deuterium can be incorporated by using deuterated reducing agents. For example, the reduction of an intermediate alkyne with lithium aluminum deuteride (B1239839) (LiAlD₄) followed by quenching with D₂O can introduce deuterium atoms at specific positions. nih.gov

Using Deuterated Starting Materials: A "synthetic approach" involves using a starting material that already contains deuterium atoms. This deuterated building block is then carried through the synthetic sequence to yield the final labeled target molecule. princeton.edu

The following interactive table summarizes key aspects of the synthesis of bicyclic pyrrolidinone-related structures.

Synthetic Approaches to Bicyclic Pyrrolidinone-Related Scaffolds

| Bicyclic System Type | Starting Materials | Key Reaction | Reference |

|---|---|---|---|

| Aza-nortropinone Derivatives | Acetylacetone, 2-hydroxyamino oximes | Recyclization of imidazo[1,2-b]isoxazole intermediates | mdpi.com |

| Reduced N-substituted Isoindoles | 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, Amines | Reduction with LiAlH₄ | researchgate.netbiomedres.usresearchgate.net |

This second interactive table outlines potential methods for introducing deuterium labels into such bicyclic systems, based on general deuteration chemistry.

Potential Deuterium Labeling Strategies for Bicyclic Pyrrolidinones

| Labeling Strategy | Deuterium Source | Description | Reference |

|---|---|---|---|

| Catalytic H-D Exchange | Heavy Water (D₂O) | Late-stage exchange of C-H bonds for C-D bonds using a catalyst like Pd/C. | acs.orgnih.gov |

| Reductive Deuteration | Lithium Aluminum Deuteride (LiAlD₄) | Incorporation of deuterium during the reduction of functional groups like alkynes or carbonyls. | nih.gov |

| Synthetic Construction | Deuterated Building Blocks | Using precursors that already contain deuterium in their structure. | princeton.edu |

The development of these deuterated bicyclic analogs is driven by the need for advanced tools in drug discovery and metabolic research. The modification of pharmacokinetic properties through deuteration, known as the kinetic isotope effect, can lead to improved metabolic stability of drug candidates. acs.orgchem-station.com

Future Directions and Emerging Research Avenues for 2 Pyrrolidinone 3,3,4,4,5,5 D6

Development of More Efficient and Selective Deuteration Methods

The synthesis of isotopically labeled compounds is continually evolving, with a strong emphasis on achieving higher efficiency, selectivity, and cost-effectiveness. For 2-Pyrrolidinone-3,3,4,4,5,5-D6, future research will likely focus on moving beyond traditional methods to more advanced catalytic systems that offer precise control over deuterium (B1214612) incorporation.

Current synthetic strategies often rely on hydrogen-isotope exchange (HIE) reactions, which can require harsh conditions or offer limited regioselectivity. Emerging research points toward several promising avenues for the synthesis of deuterated N-heterocycles like pyrrolidinone. nih.govacs.orgresearchgate.net

Photocatalytic Deuteration: Organophotocatalysis presents a mild and general approach for the selective deuteration of C-H bonds adjacent to heteroatoms. nih.gov This method uses a cost-effective organophotocatalyst, a co-catalyst, and D₂O as the deuterium source, enabling highly regioselective deuterium installation in various amides and lactams with excellent incorporation levels. nih.gov Future work could adapt these light-mediated protocols to selectively deuterate the 2-pyrrolidinone (B116388) ring system, potentially reducing reaction times and improving energy efficiency.

Transition Metal Catalysis: Iridium-based catalysts have shown remarkable efficacy in directing hydrogen isotope exchange, allowing for the highly selective deuteration of N-heterocycles. acs.orgresearchgate.netstrath.ac.uk By employing specific directing groups, these catalysts can target specific C-H bonds, offering a pathway to selectively deuterated pyrrolidinone derivatives. acs.org Similarly, copper-catalyzed strategies that combine H/D exchange with cycloaddition reactions are being developed for the asymmetric synthesis of deuterated pyrrolidines, showcasing the potential for creating chiral, isotopically labeled building blocks. nih.govrsc.org

Environmentally Benign Systems: There is a growing interest in developing greener deuteration methods. One such approach involves a Pd/C-Al-D₂O catalytic system, which uses D₂O as the deuterium source and generates deuterium gas in situ. mdpi.com This method has proven effective for the chemo- and regioselective H-D exchange of various organic molecules, including amino acids, and represents a safer, more environmentally friendly alternative to traditional methods. mdpi.com

The development of these methods will be crucial for making this compound and other deuterated lactams more accessible for widespread research and application.

| Deuteration Method | Catalyst/Reagent | Deuterium Source | Key Advantages |

| Photocatalysis | Organophotocatalyst (e.g., 4CzIPN) + HAT co-catalyst | D₂O | Mild conditions, high regioselectivity, cost-effective. nih.gov |

| Iridium Catalysis | Iridium(I) NHC/phosphine complexes | D₂ (gas) or D₂O | High selectivity via directing groups, applicable to complex molecules. acs.orgresearchgate.net |

| Copper Catalysis | Cu(I) complexes | D₂O | Enables asymmetric synthesis of deuterated heterocycles. nih.govrsc.org |

| Green Catalysis | Pd/C-Al | D₂O | In situ D₂ generation, environmentally benign, simple procedure. mdpi.com |

Integration into Advanced Analytical Platforms

Deuterated compounds are indispensable tools in modern analytical chemistry, primarily due to the distinct mass and nuclear properties of deuterium compared to protium. This compound is well-suited for integration into advanced analytical platforms, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogues of the analyte are considered the gold standard for internal standards. researchgate.net this compound serves this purpose effectively because it co-elutes with the non-labeled 2-pyrrolidinone but is easily distinguished by its higher mass. This allows for precise quantification by correcting for variations in sample preparation and instrument response. researchgate.net A validated hydrophilic interaction LC-MS/MS (B15284909) method has already utilized 2-pyrrolidinone-d6 as an internal standard for determining 2-pyrrolidinone residues in biological matrices. researchgate.net Future applications will likely see its use expand to a wider range of quantitative studies in pharmacokinetics, metabolomics, and environmental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are crucial in ¹H NMR spectroscopy. While deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks, deuterated standards like this compound can be used for quantitative NMR (qNMR). Furthermore, ²H NMR spectroscopy directly observes the deuterium nucleus. wikipedia.org This technique can be used to confirm the position and extent of deuteration in a molecule. wikipedia.org For this compound, ²H NMR would provide direct evidence of deuterium incorporation at the 3, 4, and 5 positions of the pyrrolidinone ring. It is also a powerful tool for studying molecular dynamics and orientation in solid-state materials. wikipedia.org

| Analytical Technique | Role of this compound | Key Benefit |

| LC-MS/MS | Internal Standard | Accurate quantification by correcting for matrix effects and instrument variability. researchgate.net |

| ¹H NMR | Quantitative Standard (qNMR) | Precise concentration measurement of the non-labeled analyte. |

| ²H NMR | Analyte for structural verification | Confirms the location and degree of isotopic labeling; studies molecular dynamics. wikipedia.org |

Expanded Applications in Mechanistic Organic and Bioorganic Chemistry

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical and biological transformations. nih.gov By replacing hydrogen with deuterium in a reactant, researchers can track the atoms' pathways, probe reaction intermediates, and identify rate-determining steps through the kinetic isotope effect (KIE). nih.govnih.gov

This compound can serve as a valuable mechanistic probe in several areas:

Tracing Metabolic Pathways: 2-Pyrrolidinone is the lactam of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. nih.gov Introducing this compound into a biological system would allow researchers to trace its metabolic fate. By using mass spectrometry to detect the deuterium-labeled metabolites, it would be possible to unambiguously distinguish the metabolic products of exogenous 2-pyrrolidinone from the endogenous pool, providing clear insights into the enzymes and pathways involved in its processing.

Elucidating Reaction Mechanisms: The pyrrolidinone scaffold is present in many biologically active compounds and is a common building block in organic synthesis. nih.govnih.gov When studying reactions that involve the pyrrolidinone ring, such as ring-opening polymerizations or functionalizations at the C-H bonds, this compound can be used to determine whether the C-H bonds at the 3, 4, or 5 positions are involved in the rate-determining step. A significant slowing of the reaction rate upon deuteration (a primary KIE) would indicate that one of these C-D bonds is being broken in the slowest step of the reaction. wikipedia.org

Investigating Enzyme Mechanisms: Many enzymes catalyze reactions involving the abstraction of a hydrogen atom. By using a deuterated substrate like this compound, enzymologists can measure the KIE to gain insight into the transition state of the enzyme-catalyzed reaction. nih.gov This information is crucial for understanding how enzymes achieve their remarkable catalytic efficiency and for designing potent enzyme inhibitors.

Exploration of Isotopic Effects in Advanced Materials Development

The substitution of hydrogen with deuterium can have subtle but significant effects on the physical properties of materials. rsc.orgwikipedia.org These isotopic effects arise from differences in mass and zero-point energy between the C-H and C-D bonds. wikipedia.orglibretexts.org Exploring these fundamental effects using this compound could open new avenues in materials science.

The primary precursor for the polymer Nylon 4 is 2-pyrrolidinone. chemicalbook.com Therefore, using this compound in polymerization would result in a deuterated version of this polymer. This provides a unique platform to study fundamental isotopic effects on polymer properties:

Q & A

Q. What are the key methodological considerations for synthesizing 2-Pyrrolidinone-3,3,4,4,5,5-D6?

Synthesis of deuterated pyrrolidinone derivatives typically involves isotopic exchange or incorporation during precursor synthesis. For example, deuterium can be introduced via catalytic deuteration of unsaturated intermediates or through solvent-based exchange in acidic/basic conditions. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of proton signals at positions 3, 4, and 5, and mass spectrometry (MS) to verify isotopic purity (>98% D-incorporation) .

Q. How does deuteration of 2-pyrrolidinone influence its physicochemical properties in pharmacological studies?

Deuteration alters molecular mass, hydrogen-bonding capacity, and metabolic stability. The 3,3,4,4,5,5-D6 isotopologue reduces hydrogen-deuterium exchange rates in aqueous environments, which can improve stability in in vitro assays. Researchers must account for isotopic effects in kinetic studies (e.g., enzyme inhibition) using techniques like liquid chromatography-tandem MS (LC-MS/MS) to track deuterium retention under physiological conditions .

Q. What safety protocols are recommended for handling deuterated pyrrolidinone derivatives in laboratory settings?

While 2-pyrrolidinone derivatives are generally low in acute toxicity, deuterated analogs require precautions against inhalation and dermal exposure due to potential isotopic bioaccumulation. Use fume hoods for synthesis, wear nitrile gloves, and store compounds under inert gas (e.g., argon) to prevent deuteration loss. First-aid measures include immediate rinsing with water for eye/skin contact and respiratory support for inhalation exposure .

Advanced Research Questions

Q. What advanced analytical techniques resolve isotopic heterogeneity in 2-Pyrrolidinone-D6 during metabolic tracer studies?

High-resolution mass spectrometry (HRMS) coupled with isotope ratio monitoring can distinguish between natural abundance isotopes and intentional deuteration. For metabolic flux analysis, ultra-performance liquid chromatography (UPLC) with deuterium-specific detectors ensures precise quantification of labeled metabolites. Nuclear Overhauser effect spectroscopy (NOESY) may further confirm deuterium positioning in complex biological matrices .

Q. How do structural modifications, such as deuteration, impact the biological activity of pyrrolidinone derivatives as receptor agonists?

Deuteration at positions 3, 4, and 5 may sterically hinder interactions with formyl peptide receptors (FPR2), altering agonist efficacy. For instance, Bristol-Myers Squibb’s patent (WO 2020/112583) highlights that deuterated analogs of pyrrolidinones show reduced metabolic clearance but require comparative binding assays (e.g., surface plasmon resonance) to assess affinity changes versus non-deuterated counterparts .

Q. How can researchers address contradictions in reported antibacterial activity of pyrrolidinone derivatives?

Discrepancies in antibacterial efficacy (e.g., between thiazole-functionalized vs. deuterated pyrrolidinones) may arise from differences in bacterial membrane permeability or assay conditions. Methodological solutions include:

- Standardizing MIC (minimum inhibitory concentration) assays using CLSI guidelines.

- Performing time-kill studies to differentiate bacteriostatic vs. bactericidal effects.

- Using isothermal titration calorimetry (ITC) to correlate thermodynamic binding parameters with activity .

Methodological Tables

Table 1. Key Analytical Parameters for Deuterated Pyrrolidinone Characterization

Table 2. Comparative Receptor Binding Affinity (Example)

| Compound | FPR2 IC₅₀ (nM) | Metabolic Clearance (mL/min/kg) | Reference |

|---|---|---|---|

| Non-deuterated | 12 ± 1.5 | 25 ± 3 | |

| 2-Pyrrolidinone-D6 | 18 ± 2.1 | 15 ± 2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.